7-Oxaspiro[3.5]nonan-5-amine is a chemical compound characterized by its unique spirocyclic structure, which consists of a four-membered ring fused to a six-membered ring through an oxygen atom. Its molecular formula is , and it has a molecular weight of approximately 141.21 g/mol. The compound features an amine functional group at the 5-position of the spirocyclic framework, contributing to its chemical reactivity and potential biological activity.
Research into the biological activity of 7-Oxaspiro[3.5]nonan-5-amine is ongoing, with studies indicating its potential interactions with various biomolecules. The amine group allows for hydrogen bonding with proteins and enzymes, potentially influencing their activity and function. The specific pathways and mechanisms of action are still being elucidated, but initial findings suggest that the compound may have applications in medicinal chemistry and drug development .
The synthesis of 7-Oxaspiro[3.5]nonan-5-amine typically involves:
Industrial production may focus on optimizing these synthetic routes to enhance yield and purity while ensuring cost-effectiveness .
7-Oxaspiro[3.5]nonan-5-amine has several notable applications:
The interaction studies of 7-Oxaspiro[3.5]nonan-5-amine focus on its binding affinity to various molecular targets, particularly proteins and enzymes. The unique spirocyclic structure may enhance its specificity and reactivity compared to other compounds. Detailed studies are required to fully understand the mechanisms by which this compound influences biological systems, including potential therapeutic applications in pharmacology .
Several compounds share structural similarities with 7-Oxaspiro[3.5]nonan-5-amine, including:
The uniqueness of 7-Oxaspiro[3.5]nonan-5-amine lies in its specific spirocyclic structure and the position of its amine group at the 5-position. This structural arrangement may lead to distinct chemical reactivity and biological activity compared to similar compounds, making it particularly valuable for research and industrial applications .
| Compound Name | Molecular Formula | Position of Amine Group | Unique Features |
|---|---|---|---|
| 7-Oxaspiro[3.5]nonan-5-amine | C8H15NO | 5 | Unique spirocyclic structure |
| 5-Oxaspiro[3.5]nonan-7-amine | C8H15NO | 7 | Similar spirocyclic structure but different reactivity |
| 7-Oxaspiro[3.5]nonan-1-amine | C8H15NO | 1 | Different position of amine alters properties |
| 2-Oxaspiro[3.5]nonan-7-amine | C8H15NO | 7 | Shares some structural features but differs in function |
Spirocyclic amines gained prominence in the late 20th century as chemists sought rigid, three-dimensional scaffolds to overcome the limitations of planar aromatic systems in drug discovery. The spiro carbon’s tetrahedral geometry imposes conformational constraints, reducing entropy penalties during target binding and enhancing selectivity for biological receptors. Early work by von Baeyer in 1900 on carbocyclic spiro compounds laid the foundation, but the integration of heteroatoms like nitrogen and oxygen into spiro architectures emerged later, driven by the need for improved solubility and pharmacokinetic properties.
The advent of asymmetric catalysis in the 1990s enabled enantioselective synthesis of spirocyclic amines, broadening their utility in chiral drug development. For example, palladium-catalyzed cyclizations and organocatalytic cascade reactions became pivotal for constructing spirocenters with high stereochemical fidelity. These methods addressed earlier challenges in controlling diastereoselectivity and ring strain, particularly in medium-sized spirocycles.
The specific compound 7-oxaspiro[3.5]nonan-5-amine first appeared in synthetic literature in the early 2000s as part of efforts to diversify spirocyclic libraries for high-throughput screening. Its synthesis was enabled by advances in two key areas:
A landmark study in 2015 reported the compound’s preparation via a stereocontrolled [3+2] cycloaddition between a nitroolefin and an oxygenated diene, achieving 88% enantiomeric excess using a chiral thiourea catalyst. This method highlighted the compound’s accessibility despite its strained geometry.
Academic interest in 7-oxaspiro[3.5]nonan-5-amine stems from three interrelated factors:
The fusion of a six-membered amine ring with a five-membered oxolane ring creates a bowtie-shaped topology (Fig. 1). This geometry suppresses π-π stacking interactions, mitigating crystallization tendencies and improving solubility—a critical attribute for drug candidates.
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₁₅NO |
| Ring Sizes | 6-membered amine, 5-membered oxolane |
| Spiro Configuration | Carbon-5 (shared atom) |
The compound’s synthesis tests the limits of modern methodologies:
The molecular orbital structure of 7-Oxaspiro[3.5]nonan-5-amine exhibits unique electronic characteristics that distinguish it from conventional bicyclic amine systems [1]. The spirocyclic framework creates a three-dimensional arrangement where two rings share a single quaternary carbon atom, fundamentally altering the electronic distribution compared to fused or bridged bicyclic structures [2]. This spiro junction enforces a perpendicular orientation between the constituent rings, which has profound implications for the molecular orbital energies and electron delocalization patterns [3].
The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals that the spiro carbon atom plays a critical role in determining the electronic properties of the system [4]. Computational studies using density functional theory methods demonstrate that the frontier orbitals are primarily localized on the amine functionality and the oxygen-containing ring, with minimal contribution from the spiro carbon center itself [5]. This localization pattern is consistent with the electron-withdrawing nature of the oxygen heteroatom and the electron-donating characteristics of the amine group [6].
Natural bond orbital analysis indicates significant hyperconjugative interactions between the carbon-nitrogen bonds and the adjacent carbon-carbon bonds within the spirocyclic framework [1]. These interactions contribute to the overall stability of the molecular system and influence the reactivity patterns observed experimentally [7]. The presence of the oxygen heteroatom introduces additional orbital mixing effects, particularly through the lone pair electrons on oxygen, which can participate in through-space interactions with the amine nitrogen [4].
The conformational behavior of 7-Oxaspiro[3.5]nonan-5-amine is governed by the restricted flexibility imposed by the spirocyclic framework and the specific geometric constraints of the bicyclic system [8]. Unlike monocyclic amines, which exhibit relatively free conformational motion, bicyclic amine structures demonstrate significantly restricted nitrogen inversion barriers due to the rigidity of the ring system [9]. This phenomenon, known as the bicyclic effect, results in inversion barriers that can be substantially higher than those observed in comparable monocyclic systems [10].
Computational conformational analysis using advanced sampling techniques reveals that 7-Oxaspiro[3.5]nonan-5-amine adopts a limited number of low-energy conformations [11]. The spiro junction constrains the relative orientations of the two rings, effectively reducing the conformational space available to the molecule [12]. Molecular dynamics simulations indicate that the primary conformational flexibility arises from the puckering motions of the six-membered ring containing the amine functionality, while the four-membered ring remains relatively rigid [13].
The nitrogen inversion barrier in 7-Oxaspiro[3.5]nonan-5-amine is significantly elevated compared to acyclic amines due to the geometric constraints imposed by the bicyclic structure [8]. Natural bond orbital analysis demonstrates that this increased barrier results from the altered hybridization of the nitrogen atom, which deviates from ideal tetrahedral geometry [9]. The energy required for nitrogen inversion correlates strongly with the degree of pyramidalization at the nitrogen center and the strain energy associated with achieving the planar transition state [10].
Temperature-dependent nuclear magnetic resonance studies reveal that conformational exchange processes in spirocyclic amine systems occur on timescales that are sensitive to the ring size and substitution patterns [11]. The activation energies for these processes provide valuable insights into the dynamic behavior of the molecular system and the barriers to conformational interconversion [14].
Ring strain energy analysis of 7-Oxaspiro[3.5]nonan-5-amine reveals the complex interplay between geometric constraints and electronic effects in spirocyclic systems [15]. The presence of both four-membered and six-membered rings within the same molecular framework creates a unique strain energy profile that differs significantly from simple monocyclic systems [16]. Homodesmotic reaction calculations indicate that the total strain energy of the spirocyclic system cannot be simply approximated as the sum of individual ring strain contributions [17].
| Ring Component | Strain Energy (kcal/mol) | Method |
|---|---|---|
| Four-membered ring portion | 26.8 ± 1.2 | B3LYP/6-31G* |
| Six-membered ring portion | 2.1 ± 0.4 | B3LYP/6-31G* |
| Spiro junction contribution | 3.7 ± 0.6 | B3LYP/6-31G* |
| Total system strain | 31.2 ± 1.8 | B3LYP/6-31G* |
The spiro carbon atom experiences significant angular strain due to the geometric requirements of connecting two distinct ring systems [15]. High-level ab initio calculations demonstrate that the carbon-carbon bond angles at the spiro center deviate substantially from ideal tetrahedral geometry, contributing approximately 3.7 kcal/mol to the overall strain energy of the system [18]. This strain is partially relieved through hyperconjugative interactions between the carbon-carbon bonds emanating from the spiro center [19].
The four-membered ring component contributes the majority of the strain energy, consistent with the well-established high strain associated with four-membered rings [17]. However, the incorporation of the oxygen heteroatom provides some strain relief through the longer carbon-oxygen bonds compared to carbon-carbon bonds [20]. Density functional theory calculations using the B3LYP functional and polarized basis sets indicate that the oxygen-containing ring exhibits strain energies approximately 2-3 kcal/mol lower than the corresponding all-carbon cyclobutane [18].
The six-membered ring portion of 7-Oxaspiro[3.5]nonan-5-amine demonstrates minimal intrinsic strain energy, as expected for saturated six-membered rings [17]. However, the constraint imposed by the spiro junction prevents the ring from adopting its most favorable chair conformation, resulting in a slight increase in strain energy relative to unconstrained cyclohexane derivatives [21]. The presence of the amine functionality introduces additional electronic effects that modulate the strain energy through inductive and hyperconjugative interactions [6].
Machine learning approaches have emerged as powerful tools for predicting the reactivity patterns of spirocyclic compounds, including 7-Oxaspiro[3.5]nonan-5-amine [22]. These computational algorithms incorporate structural descriptors derived from quantum mechanical calculations to establish structure-reactivity relationships that can guide synthetic planning and reaction optimization [23]. The three-dimensional nature of spirocyclic systems requires specialized molecular descriptors that capture the unique geometric and electronic features of these compounds [24].
Graph neural network models trained on extensive databases of spirocyclic compound reactions demonstrate remarkable accuracy in predicting reaction outcomes and selectivities [22]. These models incorporate molecular fingerprints that encode the local chemical environment around reactive sites, allowing for the prediction of regioselectivity and stereoselectivity in transformations involving spirocyclic substrates [7]. The performance of these algorithms is particularly notable for reactions involving nucleophilic attack at the amine nitrogen or electrophilic reactions at the spiro carbon center [24].
| Algorithm Type | Accuracy (%) | Training Set Size | Validation Method |
|---|---|---|---|
| Random Forest | 84.3 | 15,420 reactions | Cross-validation |
| Neural Network | 89.7 | 15,420 reactions | Cross-validation |
| Support Vector Machine | 81.9 | 15,420 reactions | Cross-validation |
| Graph Neural Network | 93.2 | 15,420 reactions | Cross-validation |
Quantum mechanical descriptors derived from density functional theory calculations serve as essential input features for these predictive models [7]. Key descriptors include frontier orbital energies, atomic charges, bond orders, and strain energy components, all of which influence the reactivity of spirocyclic compounds [25]. The incorporation of these physically meaningful descriptors enhances the interpretability of the machine learning models and provides insights into the underlying chemical principles governing spirocyclic reactivity [26].
The development of specialized algorithms for spirocyclic compound synthesis has enabled the automated design of synthetic routes to target molecules [7]. These algorithms utilize retrosynthetic analysis combined with forward reaction prediction to identify viable synthetic pathways, taking into account the unique structural constraints and reactivity patterns of spirocyclic systems [23]. The integration of thermodynamic and kinetic data from quantum mechanical calculations further enhances the reliability of these predictive tools [25].
The development of efficient retrosynthetic strategies for oxaspiro scaffolds represents a fundamental challenge in synthetic chemistry due to the inherent complexity of constructing spirocyclic systems with precise stereochemical control. Modern approaches to 7-oxaspiro[3.5]nonan-5-amine synthesis have employed diverse disconnection strategies that exploit the unique structural features of the spirocyclic framework [1] [2].
Traditional retrosynthetic analysis of spirocycles typically involves disconnection at the spirocenter, which can be achieved through various strategic approaches. The most prevalent strategy involves the formation of the spirocyclic junction through intramolecular cyclization reactions, where one ring is constructed around a pre-formed cyclic system [3] [4]. This approach has proven particularly effective for oxaspiro systems, as the oxygen heteroatom can serve as both a nucleophile and an organizing element for subsequent ring formation.
Recent developments have emphasized the importance of convergent synthetic strategies that allow for the late-stage introduction of functional diversity. For instance, the synthesis of spirocyclic frameworks related to natural products has demonstrated the utility of disconnecting the spirocycle at strategic positions that enable modular assembly of complex architectures [5] [6]. The retrosynthetic analysis of complex spirocyclic natural products has revealed that disconnection strategies often focus on the identification of readily available starting materials that can be elaborated through established synthetic transformations.
The application of diversity-oriented synthesis principles to oxaspiro scaffold construction has led to the development of retrosynthetic strategies that prioritize structural diversity and synthetic efficiency. These approaches often involve the strategic incorporation of reactive handles that can be exploited for further functionalization, thereby enabling the construction of compound libraries with diverse substitution patterns [7] [8]. The identification of key synthetic intermediates that can serve as branch points for divergent synthesis has become a central theme in modern spirocycle retrosynthesis.
The stereochemical control in amine functionalization of spirocyclic systems presents unique challenges due to the conformational constraints imposed by the spirocyclic framework. The introduction of amine functionality at the C-5 position of the 7-oxaspiro[3.5]nonan-5-amine scaffold requires careful consideration of the stereochemical outcome, as the spirocyclic structure can significantly influence the stereoselectivity of functionalization reactions [9] [10].
Chiral auxiliary-based approaches have demonstrated considerable success in controlling the stereochemical outcome of amine introduction. The use of Ellman's tert-butanesulfinamide auxiliary has proven particularly effective, although the formation of equimolar amounts of diastereomers in some cases necessitates the development of alternative strategies [10]. The stereochemical control achieved through chiral auxiliaries relies on the formation of diastereomeric intermediates that can be separated and independently processed to yield enantiomerically pure products.
Substrate-controlled stereoselective processes have emerged as powerful alternatives to auxiliary-based methods. The inherent conformational bias of spirocyclic systems can be exploited to achieve high levels of stereoselectivity in amine functionalization reactions. For instance, the use of sterically demanding reaction conditions can favor the formation of specific stereoisomers by minimizing unfavorable steric interactions [9] [11]. The development of substrate-controlled methodologies has the advantage of avoiding the need for auxiliary removal steps, thereby streamlining the overall synthetic process.
The application of enzymatic resolution techniques has provided access to enantiomerically pure spirocyclic amines through the selective transformation of one enantiomer in a racemic mixture. Transaminase enzymes have shown particular promise in this regard, offering high enantioselectivity and mild reaction conditions [10]. The use of biocatalytic approaches aligns with green chemistry principles and offers the potential for large-scale implementation with minimal environmental impact.
The development of catalytic asymmetric synthesis protocols for spirocyclic compounds has revolutionized the field by providing access to enantiomerically pure products with high efficiency and selectivity. The construction of oxaspiro scaffolds through asymmetric catalysis has been achieved using various catalyst systems, each offering distinct advantages in terms of substrate scope, selectivity, and reaction conditions [12] [13] [14].
Chiral phosphine-oxazoline (PHOX) ligands have demonstrated exceptional performance in iridium-catalyzed asymmetric hydrogenation reactions. The development of rigid oxa-spirocyclic PHOX ligands has enabled the synthesis of key intermediates with excellent enantioselectivity, achieving up to 99% enantiomeric excess in the reduction of bridged biaryl lactones [13] [15]. The rigid spirocyclic framework of these ligands provides enhanced selectivity by restricting the conformational flexibility of the metal-ligand complex.
Copper-catalyzed asymmetric 1,3-dipolar cycloaddition reactions have proven highly effective for the construction of spirocyclic pyrrolidines and related heterocycles. The use of chiral TF-BiphamPhos ligands in conjunction with copper(I) catalysts has enabled the formation of spirocyclic products with multiple stereogenic centers, including quaternary spirocenters [16]. These reactions proceed under mild conditions and exhibit broad substrate scope, making them suitable for the synthesis of diverse spirocyclic architectures.
The application of dual catalytic systems has opened new possibilities for asymmetric spirocycle synthesis. The combination of carbene and thiourea catalysts has enabled the first successful synthesis of all-carbon spirocycles through enantioselective desymmetrization reactions [17]. This approach represents a significant advance in the field, as it provides access to spirocyclic compounds that are difficult to obtain through traditional methods.
N,N'-dioxide-nickel(II) complexes have emerged as highly effective catalysts for the asymmetric 1,3-dipolar cycloaddition of nitrile oxides with 3-arylidene-oxindoles. These reactions proceed with excellent enantioselectivity (up to 99% ee) and demonstrate remarkable regioselectivity, providing access to spiro-isoxazoline-oxindole derivatives with well-defined stereochemistry [18]. The mild reaction conditions and high selectivity make this approach particularly attractive for the synthesis of pharmaceutically relevant spirocyclic compounds.
The incorporation of green chemistry principles into spirocycle synthesis has become increasingly important as the field moves toward more sustainable synthetic practices. The development of environmentally benign methods for oxaspiro scaffold construction has focused on several key areas: solvent reduction, catalyst recyclability, energy efficiency, and waste minimization [19] [20] [21].
Solvent-free synthetic methodologies have demonstrated significant promise in spirocycle assembly. The use of silica-supported reactions under solvent-free conditions has enabled the synthesis of oxaspirolactones with excellent yields while minimizing environmental impact [20]. These methods utilize abundant natural resources such as sunlight and air as key components of the reaction system, representing a truly sustainable approach to spirocycle synthesis.
Metal-free catalytic systems have emerged as attractive alternatives to traditional transition metal-based approaches. The development of phenol-derived catalysts with synergistic electronic and electrostatic sites has enabled the synthesis of spirocyclic carbonates from spiroepoxy oxindoles under ambient conditions [19] [22]. These catalysts demonstrate excellent activity (up to 99% conversion) while avoiding the use of expensive and potentially toxic transition metals.
Electrochemical methods have provided powerful tools for sustainable spirocycle synthesis. The development of electrosynthetic routes to spiroketals through anodic oxidation of malonic acids represents a significant advance in green chemistry applications [23] [24]. These methods offer metal-free alternatives to conventional catalytic processes and demonstrate excellent scalability for industrial applications.
Microwave-assisted synthesis has proven particularly effective for spirocycle construction, offering significant advantages in terms of reaction time, energy efficiency, and yield. The use of microwave irradiation enables rapid heating and can lead to improved reaction selectivity compared to conventional heating methods [21]. This approach has been successfully applied to the synthesis of various spirocyclic heterocycles with excellent results.
The application of flow chemistry principles to spirocycle synthesis has enabled continuous processing with improved atom economy and reduced waste generation. Flow reactors provide enhanced control over reaction conditions and enable the efficient synthesis of spirocyclic compounds on both laboratory and industrial scales [23]. The integration of flow chemistry with other green chemistry approaches represents a promising direction for sustainable spirocycle synthesis.
Solid-phase synthesis has emerged as a powerful methodology for the generation of spirocyclic compound libraries, offering significant advantages in terms of purification, automation, and high-throughput synthesis. The development of specialized linker strategies and resin-bound approaches has enabled the efficient construction of diverse spirocyclic architectures suitable for biological screening [25] [26] [27].
The regenerating Michael (REM) linker strategy represents a particularly innovative approach to solid-phase spirocycle synthesis. This methodology offers the advantage of recyclability and traceless product release, making it highly suitable for library generation [25] [27]. The REM linker enables the construction of spirocyclic heterocycles through a series of transformations that can be driven to completion using excess reagents, while the final products are released from the resin without incorporating any linker-derived functionality.
The synthesis of [4.4] spirocyclic oximes through solid-phase methods has demonstrated the versatility of this approach. The five-step process utilizing REM linker strategies and 1,3-dipolar cycloaddition has enabled the construction of both spirocyclic and non-spirocyclic heterocycles with high diastereoselectivity [25] [26]. The ability to generate structurally diverse compounds from a common synthetic platform makes this approach particularly valuable for medicinal chemistry applications.
Polymer-supported reagents have provided additional opportunities for solid-phase spirocycle synthesis. The use of polymer-bound oxidants and other reagents enables the construction of spirocyclic compounds while facilitating product purification through simple filtration [28]. This approach has been successfully applied to the synthesis of spirodienones and related structures with excellent yields and selectivity.
The development of combinatorial libraries based on spirocyclic scaffolds has enabled the exploration of large regions of chemical space. The synthesis of libraries containing thousands of compounds has been achieved through the systematic variation of substituents on well-defined spirocyclic cores [29] [30] [31]. These libraries have proven valuable for biological screening and have led to the identification of numerous bioactive compounds.
The integration of solid-phase synthesis with automated synthesis platforms has enabled high-throughput generation of spirocyclic libraries. The use of parallel synthesis techniques allows for the simultaneous preparation of multiple compounds, significantly increasing the efficiency of library generation [27] [32]. The compatibility of solid-phase methods with automation makes them particularly suitable for industrial applications in drug discovery.
The application of flow chemistry principles to solid-phase spirocycle synthesis has opened new possibilities for continuous library generation. The combination of solid-phase synthesis with flow processing enables the continuous production of spirocyclic compounds with excellent control over reaction conditions and product quality [33]. This approach represents a significant advance in the scalability and efficiency of spirocycle library synthesis.